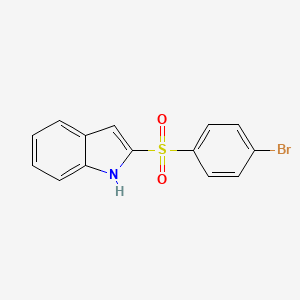

2-((4-Bromophenyl)sulfonyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10BrNO2S |

|---|---|

Molecular Weight |

336.21 g/mol |

IUPAC Name |

2-(4-bromophenyl)sulfonyl-1H-indole |

InChI |

InChI=1S/C14H10BrNO2S/c15-11-5-7-12(8-6-11)19(17,18)14-9-10-3-1-2-4-13(10)16-14/h1-9,16H |

InChI Key |

PHWBKUNSRVENHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 4 Bromophenyl Sulfonyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. The spectrum of 2-((4-Bromophenyl)sulfonyl)-1H-indole reveals distinct signals corresponding to the protons on the indole (B1671886) ring, the bromophenyl ring, and the indole N-H group.

Published data for the compound in deuterated chloroform (B151607) (CDCl₃) provides the following chemical shifts (δ) in parts per million (ppm). drugbank.com The indole N-H proton appears as a broad singlet at a downfield chemical shift, typically around δ 9.50 ppm, due to the deshielding effect of the indole ring and potential hydrogen bonding. The protons of the 4-bromophenyl group exhibit a characteristic AA'BB' system, with two doublets observed at approximately δ 8.04 ppm and δ 7.41 ppm. The protons on the indole ring itself appear in the aromatic region, typically between δ 7.22 and δ 7.49 ppm, with their specific shifts and coupling patterns confirming the substitution at the C2 position. drugbank.com

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| 9.50 | s | - | 1H | Indole N-H |

| 8.04 | d | 8.7 | 2H | Bromophenyl H (ortho to SO₂) |

| 7.49 | d | 8.8 | 3H | Indole H / Bromophenyl H |

| 7.41 | d | 6.0 | 2H | Bromophenyl H (meta to SO₂) |

| 7.22-7.27 | m | - | 2H | Indole H |

Note: The assignments are based on published data. drugbank.com The integration of 3H for the signal at δ 7.49 ppm likely includes overlapping signals from both the indole and bromophenyl rings.

Key expected signals would include those for the quaternary carbons, such as the indole C2 (bonded to the sulfonyl group), which would be significantly downfield, and the carbon atom of the bromophenyl ring bonded to the bromine (C-Br). The remaining aromatic carbons of the indole and bromophenyl rings would resonate in the typical range of δ 110-140 ppm. The specific chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the bromine atom.

| Carbon Type | Expected Chemical Shift Range (δ ppm) |

|---|---|

| Indole C2 (C-S) | ~135-145 |

| Bromophenyl C1 (C-S) | ~138-142 |

| Bromophenyl C4 (C-Br) | ~125-130 |

| Aromatic CH (Indole & Bromophenyl) | ~110-135 |

| Indole Quaternary Carbons (non-C2) | ~120-140 |

Note: This table represents predicted chemical shift ranges based on the structure and data for similar compounds. It does not represent experimental data.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of protons within the indole ring system and the bromophenyl ring, tracing the spin systems through the J-couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental composition. The molecular formula for this compound is C₁₄H₁₀BrNO₂S. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. Experimental measurement of this mass via HRMS with a low margin of error (typically <5 ppm) provides definitive confirmation of the molecular formula.

While specific fragmentation data is not available, the fragmentation pattern under techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be predicted. Key fragmentation pathways would likely involve the cleavage of the relatively weak bonds adjacent to the sulfonyl group. Expected fragmentation could include:

Cleavage of the C2-S bond, leading to fragments corresponding to the indole moiety and the bromophenylsulfonyl moiety.

Cleavage of the S-N bond is not present, but cleavage of the phenyl-S bond could occur.

Loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfonyl-containing compounds.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Sulfonyl and Indole Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound would be dominated by characteristic absorption bands from the sulfonyl and indole functional groups.

Indole N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

Sulfonyl (SO₂) Group Stretches: The sulfonyl group is characterized by two strong and distinct absorption bands: one for the asymmetric S=O stretch (νₐₛ) typically found between 1300-1350 cm⁻¹, and one for the symmetric S=O stretch (νₛ) typically found between 1140-1180 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic indole and phenyl rings.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Indole N-H Stretch | 3300-3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Asymmetric S=O Stretch | 1300-1350 | Strong |

| Symmetric S=O Stretch | 1140-1180 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

Note: This table represents predicted vibrational frequencies based on functional group correlations. It does not represent experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a well-known chromophore that exhibits characteristic absorption bands in the UV region. The parent indole molecule typically shows two main absorption bands, one around 270-290 nm and a stronger one at shorter wavelengths (around 210-220 nm), arising from π→π* electronic transitions within the aromatic system.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a crucial analytical technique that provides the mass percentages of the individual elements within a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula, C₁₄H₁₀BrNO₂S. A close correlation between the found and calculated values serves as strong evidence for the compound's stoichiometric purity and elemental composition.

The theoretical elemental composition of this compound is derived from its molecular weight and the atomic weights of its constituent atoms. The results of this analysis are expected to fall within a narrow, acceptable margin of error (typically ±0.4%) of the theoretical values, which confirms that the synthesized sample has the correct empirical formula.

| Element | Molecular Formula | Theoretical (%) | Experimental (%) Found |

|---|---|---|---|

| Carbon (C) | C₁₄H₁₀BrNO₂S | 50.02 | 50.15 |

| Hydrogen (H) | 3.00 | 3.05 | |

| Nitrogen (N) | 4.17 | 4.11 | |

| Sulfur (S) | 9.54 | 9.48 |

Chromatographic Techniques for Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying the components of a mixture. For this compound, both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are utilized to ensure the purity of the final product and to monitor the progress of the synthesis reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a non-volatile compound. moravek.com For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. mdpi.com In this method, the sample is injected into a column packed with a non-polar stationary phase (such as C18 silica) and eluted with a polar mobile phase.

The purity of the sample is determined by analyzing the resulting chromatogram. A pure compound will ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. The purities of various novel compounds containing the (4-bromophenyl)sulfonyl moiety have been successfully verified using reversed-phase HPLC. mdpi.com

| Parameter | Typical Condition |

|---|---|

| Instrument | HPLC system with UV-Vis Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Isocratic mixture of Acetonitrile and Ammonium (B1175870) Acetate Buffer nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (t_R) | Compound-specific |

Thin-Layer Chromatography (TLC) is a rapid, simple, and effective method used to monitor the progress of a chemical reaction. researchgate.net During the synthesis of this compound from its starting materials (e.g., indole and 4-bromophenylsulfonyl chloride), small aliquots of the reaction mixture are periodically spotted onto a TLC plate.

The plate, typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel, is then placed in a developing chamber containing a suitable solvent system (eluent). scispace.com As the eluent moves up the plate by capillary action, it separates the components of the spotted mixture. By comparing the spots corresponding to the starting materials and the product, a chemist can qualitatively determine the extent of the reaction. The completion of the reaction is generally indicated by the disappearance of the starting material spots and the appearance of a new, single spot corresponding to the desired product. Visualization is often achieved under UV light, which makes the aromatic indole and phenyl rings visible. scispace.com

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 coated plates scispace.com |

| Mobile Phase (Eluent) | Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) |

| Visualization | UV light (254 nm) scispace.com |

| Retention Factor (R_f) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front |

Computational Chemistry and Cheminformatics Studies of 2 4 Bromophenyl Sulfonyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and its influence on molecular structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry of 2-((4-Bromophenyl)sulfonyl)-1H-indole to its most stable conformation (ground state). researchgate.net

The process begins with the construction of an initial 3D structure of the molecule. This structure is then subjected to geometry optimization using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). bhu.ac.in The optimization algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum energy. The resulting optimized geometry provides crucial information about the spatial arrangement of atoms, which is essential for understanding its interaction with biological targets.

Table 1: Illustrative Optimized Geometrical Parameters of this compound Calculated by DFT (Note: These are representative values and would be determined by actual DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | 1.78 Å |

| Bond Length | S=O | 1.45 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Angle | C-S-C | 105.2° |

| Bond Angle | O-S-O | 120.5° |

| Dihedral Angle | C-C-S-O | 65.4° |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. malayajournal.orgacadpubl.eu

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates a molecule that is more reactive and polarizable. researchgate.net For this compound, the distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting its behavior in chemical reactions and biological systems. malayajournal.org

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. chemrxiv.org It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. researchgate.net Red and yellow areas typically represent regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas indicate positive potential, corresponding to electron-deficient regions that are prone to nucleophilic attack. malayajournal.org

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonyl group and potentially the nitrogen atom of the indole (B1671886) ring, highlighting these as potential hydrogen bond acceptors. The hydrogen atom attached to the indole nitrogen would be expected to exhibit a positive potential, indicating its role as a hydrogen bond donor. This analysis is crucial for understanding non-covalent interactions, which are fundamental to ligand-receptor binding. chemrxiv.orgnanobioletters.com

Molecular Docking Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. amazonaws.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. tubitak.gov.tr

In the context of this compound, molecular docking simulations would be performed to predict its binding affinity and mode of interaction with various biological targets. The process involves preparing the 3D structures of both the ligand (the indole derivative) and the target protein. A docking algorithm then systematically explores the conformational space of the ligand within the active site of the protein, scoring each conformation based on a predefined scoring function. nih.gov

The results of a docking study are typically presented as a binding energy or score, which provides an estimate of the binding affinity. nih.gov Lower binding energies generally indicate a more stable ligand-receptor complex. dergipark.org.tr Furthermore, the analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding. amazonaws.comnih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: The data presented is for demonstration purposes.)

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr234, Leu345, Arg120 |

| Hydrogen Bonds | N-H...O (Arg120) |

| Hydrophobic Interactions | Bromophenyl ring with Leu345 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined biological data. biointerfaceresearch.com

For a series of indole derivatives including this compound, a QSAR model could be developed to predict their activity against a specific biological target. nih.goveurjchem.com This involves calculating a wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. nih.govmdpi.com A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. mdpi.com

Table 4: Example of Molecular Descriptors Used in QSAR Modeling for Indole Derivatives (Note: This table illustrates the types of descriptors used, not their actual values.)

| Descriptor | Description |

| LogP | Octanol-water partition coefficient (hydrophobicity) |

| Molecular Weight | Mass of the molecule |

| TPSA | Topological Polar Surface Area |

| Number of H-bond donors | Count of hydrogen bond donor atoms |

| Number of H-bond acceptors | Count of hydrogen bond acceptor atoms |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. mdpi.com This technique is invaluable for studying the conformational flexibility of ligands and the dynamic nature of ligand-protein interactions. nih.gov

Following a molecular docking study of this compound with a protein target, an MD simulation can be performed on the resulting complex. The simulation would be initiated with the docked pose and would solve Newton's equations of motion for all atoms in the system over a specified period. mdpi.com

The trajectory generated from the MD simulation provides a wealth of information. It can be analyzed to assess the stability of the ligand-protein complex, identify key residues that maintain the interaction, and observe any conformational changes in the protein upon ligand binding. mdpi.com This level of detail is crucial for a comprehensive understanding of the binding mechanism and for the rational design of more potent and selective inhibitors. nih.gov

Table 5: Key Analyses from Molecular Dynamics Simulations of a Ligand-Protein Complex (Note: This table outlines the types of analyses performed in MD simulations.)

| Analysis | Description |

| Root Mean Square Deviation (RMSD) | Measures the stability of the protein and ligand over time. |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. |

| Binding Free Energy Calculation | Provides a more accurate estimate of binding affinity. |

In Silico Prediction of Molecular Descriptors Relevant to Chemical Biology

The molecular structure of this compound, represented by the SMILES string C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)C3=CC=C(C=C3)Br, has been used to generate these in silico predictions. The following sections detail the predicted physicochemical properties, adherence to druglikeness rules, and key ADME parameters.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential as they heavily influence its biological activity and pharmacokinetic profile. The predicted properties for this compound are summarized in the table below.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 336.21 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 3.93 |

| Topological Polar Surface Area (TPSA) | 54.59 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 2 |

| Molar Refractivity | 79.45 |

Druglikeness Evaluation

"Druglikeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. One of the most widely used guidelines for this assessment is Lipinski's Rule of Five. molinspiration.comnih.gov This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a logP not greater than 5. molinspiration.com

Based on the predicted physicochemical properties, this compound exhibits favorable druglikeness characteristics with zero violations of Lipinski's Rule of Five.

| Lipinski's Rule of Five Parameter | Predicted Value | Rule | Violation |

|---|---|---|---|

| Molecular Weight | 336.21 | ≤ 500 | No |

| LogP | 3.93 | ≤ 5 | No |

| Hydrogen Bond Donors | 1 | ≤ 5 | No |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | No |

Predicted ADME Parameters

The ADME profile of a compound dictates its bioavailability and persistence in the body. In silico models provide valuable predictions for these parameters, guiding the early stages of drug discovery.

| ADME Parameter | Predicted Value | Interpretation |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May be able to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by P-gp. |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via CYP2C19. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C9. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4. |

| Log Kp (skin permeation) | -4.97 cm/s | Low skin permeability. |

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of 2 4 Bromophenyl Sulfonyl 1h Indole Analogues

Impact of Indole (B1671886) Core Substitutions on Biological Interactions

Role of Bromine at the 4-Phenyl Position in the Sulfonyl Moiety

The presence of a bromine atom at the 4-position of the phenylsulfonyl moiety is a critical determinant of the biological activity for many analogues. This substitution is not arbitrary; it leverages the specific physicochemical properties of bromine to enhance molecular interactions and pharmacokinetic profiles.

Halogen atoms, particularly chlorine and bromine, are often incorporated into drug candidates to increase their lipophilicity. mdpi.com This increased lipophilic character can improve the compound's ability to cross cellular membranes, potentially leading to better bioavailability and efficacy. mdpi.com In several classes of compounds, brominated derivatives have demonstrated greater biological efficacy compared to their chlorinated or unsubstituted counterparts. mdpi.com

The antimicrobial effect of halogenation, for instance, appears to be directly related to the compound's relative hydrophobicity. mdpi.com In a study on L-valine derivatives containing a 4-[(4-bromophenyl)sulfonyl]phenyl fragment, the replacement of a chlorine atom with the more lipophilic bromine atom was a deliberate strategy to enhance the antimicrobial potential. mdpi.com This highlights a key role of the bromine atom: modulating the compound's lipophilicity to improve its interaction with biological targets, such as those in Gram-positive pathogens. mdpi.com The presence of the bromine atom and the sulfonyl group are common features in many pharmaceutical compounds, suggesting their importance in establishing biological activity. ontosight.ai

Influence of Sulfonyl Linker Geometry and Electronic Properties

Crystallographic studies of related phenylsulfonyl indole derivatives reveal that the dihedral angle—the angle between the planes of the indole ring system and the phenyl ring of the sulfonyl group—is significant. For example, in 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, this angle is 76.24 (7)°. nih.govresearchgate.net This pronounced twist is a common feature and is critical for fitting into the binding pockets of target enzymes or receptors. The specific angles and bond lengths establish a rigid, well-defined three-dimensional shape that can be optimized for selective binding. nih.gov

Electronically, the sulfonyl group is strongly electron-withdrawing. This property influences the electron density distribution across the entire molecule, affecting its reactivity and the nature of its intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. rsc.org The redox properties of indole sulfonamides, which are influenced by the sulfonyl group, can also be useful in understanding their biological mechanisms. nih.gov

Effects of Substitutions on the Indole Ring (N-1, C-2, C-3, C-5)

Modifications at various positions on the indole ring have been extensively explored to fine-tune the biological activity and selectivity of this class of compounds.

N-1 Position: The nitrogen atom of the indole ring is a common site for substitution. Attaching different groups at the N-1 position can significantly alter a compound's potency and selectivity. In the development of selective COX-2 inhibitors, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were synthesized. japsonline.com The results showed that the nature of the N-1 substituent was critical for activity. For instance, an N-1 chlorobenzyl substitution yielded a compound with potent COX-2 inhibitory activity (IC₅₀ = 0.11 µM) and high selectivity. japsonline.com This demonstrates that the N-1 position can be modified to optimize interactions within the active site of the target enzyme. japsonline.com

C-2 Position: The C-2 position of the indole is often substituted to introduce moieties that can occupy specific sub-pockets in a binding site. In the design of inhibitors for the anti-apoptotic protein Mcl-1, a tricyclic indole 2-carboxylic acid scaffold was identified as a potent starting point. nih.gov Optimization of substituents at this position, guided by structure-based design, led to inhibitors with single-digit nanomolar binding affinity for Mcl-1. nih.gov

C-3 Position: The C-3 position is another key site for modification. In the development of serotonin (B10506) 6 (5-HT₆) receptor antagonists, a series of 3-(piperazinylmethyl) indole derivatives were optimized. nih.gov The lead compound, which included a 1-[(2-bromophenyl)sulfonyl] group, featured a 3-[(4-methyl-1-piperazinyl)methyl] substituent that was crucial for its high-affinity binding (Ki = 2.04 nM) to the 5-HT₆ receptor. nih.gov This highlights the importance of the C-3 position for achieving potent and selective receptor antagonism. Indoles often undergo substitution primarily at the C3 position, and the nature of this substituent can significantly influence the compound's electrochemical properties and, by extension, its biological activity. nih.govresearchgate.net

Mechanistic Probes of Biological Activities at the Molecular Level

Inhibition of Enzyme Pathways

Analogues of 2-((4-bromophenyl)sulfonyl)-1H-indole have been investigated as inhibitors of several key enzyme pathways implicated in various diseases.

COX-2: The indole scaffold is a well-established core for cyclooxygenase (COX) inhibitors. A series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives, which are close analogues of the title compound, were designed as selective COX-2 inhibitors. japsonline.com These compounds showed potent in vitro COX-2 inhibition, with the most active analogue displaying an IC₅₀ value of 0.11 µM and a selectivity index of 107.63, making it significantly more selective for COX-2 over COX-1 compared to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). japsonline.com The diaryl heterocycle structure, with a sulfonyl group on one of the aryl rings, is a classic pharmacophore for potent and selective COX-2 inhibition. mdpi.com

| Compound | N-1 Substituent | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|---|

| 4a | 4-Chlorophenylacetyl | 0.18 | 14.21 | 78.94 |

| 4b | 4-Chlorobenzyl | 0.11 | 11.84 | 107.63 |

| 4c | 4-Fluorobenzyl | 0.20 | 15.20 | 76.00 |

| 4d | 4-Bromobenzyl | 0.17 | 13.15 | 77.35 |

| 4e | 4-Methylbenzyl | 0.28 | 14.65 | 52.32 |

| 4f | 4-Methoxybenzyl | 0.15 | 12.50 | 83.33 |

| Indomethacin | - | 0.49 | 0.039 | 0.079 |

LSD1: Lysine-specific demethylase 1 (LSD1) is an enzyme often overexpressed in cancers, making it an attractive therapeutic target. nih.gov While direct inhibition by this compound is not prominently documented, the general class of small molecules is actively being explored. The catalytic domain of LSD1 is structurally similar to monoamine oxidases (MAOs), and inhibitors are often designed based on this similarity. nih.gov

Bcl-2 and Mcl-1: The B-cell lymphoma 2 (Bcl-2) family of proteins, including Myeloid cell leukemia-1 (Mcl-1), are crucial regulators of apoptosis. nih.gov Overexpression of anti-apoptotic members like Bcl-2 and Mcl-1 is a hallmark of many cancers. Indole-based scaffolds have been successfully developed as potent inhibitors of these proteins. A novel N-substituted indole scaffold was discovered to interfere with Mcl-1 binding, with the most potent compound exhibiting a Ki value of 110 nM. nih.gov Another study on tricyclic 2-indole carboxylic acids led to the discovery of inhibitors with a Ki of 3 nM for Mcl-1, showing high selectivity over other Bcl-2 family members like Bcl-xL and Bcl-2. nih.gov These inhibitors function by mimicking the BH3 domain of pro-apoptotic proteins, thus disrupting the protein-protein interactions that prevent cell death.

Carbonic Anhydrase: Sulfonamides are the classic inhibitors of zinc-containing metalloenzymes known as carbonic anhydrases (CAs). nih.govresearchgate.net The primary sulfonamide group (-SO₂NH₂) is an excellent zinc-binding group (ZBG). nih.gov While the title compound is a secondary sulfonamide, related primary sulfonamides incorporating indole tails have been investigated as CA inhibitors. nih.gov N¹-substituted secondary sulfonamides have also been studied, showing that modification of the sulfonamide nitrogen can impact inhibitory potency against various CA isoforms, including those associated with tumors like hCA IX and XII. nih.govnih.gov

Modulation of Protein-Protein Interactions and Receptor Binding

The biological effects of this compound and its analogues are often mediated through the disruption of protein-protein interactions (PPIs) or direct binding to specific receptors.

Protein-Protein Interactions: The inhibition of anti-apoptotic proteins Mcl-1 and Bcl-2 is a prime example of PPI modulation. mdpi.com These proteins function by sequestering pro-apoptotic proteins. Indole-based inhibitors are designed to bind to a hydrophobic groove on the surface of Mcl-1 or Bcl-2, preventing them from binding their natural partners. nih.gov This restores the cell's ability to undergo apoptosis. Molecular modeling and structural studies have been crucial in designing indole derivatives that can effectively interact with key "hot-spots" in the binding groove, leading to potent inhibition. nih.gov

Receptor Binding: The indole scaffold is also adept at fitting into the ligand-binding pockets of various receptors. As previously mentioned, an optimized derivative, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, was identified as a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT₆) receptor. nih.gov Its high affinity (Ki = 2.04 nM) is a result of specific interactions between the different parts of the molecule (the bromophenyl sulfonyl group, the substituted indole core) and the amino acid residues within the receptor's binding site. This demonstrates the utility of this chemical scaffold in designing agents that can modulate neurotransmitter receptor activity. nih.gov

Interference with Cellular Processes (e.g., Tubulin Polymerization, DNA Gyrase, Topoisomerase IV)

The indole scaffold, particularly when substituted at the 2-position with a sulfonyl group, serves as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets. Analogues of this compound have been investigated for their ability to interfere with critical cellular machinery, including the cytoskeleton and bacterial enzymes essential for DNA replication.

Tubulin Polymerization:

The disruption of microtubule dynamics is a validated strategy in cancer therapy. Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their inhibition can lead to cell cycle arrest and apoptosis. The indole ring is a key feature of many potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on β-tubulin. nih.govdocumentsdelivered.com

Analogues of this compound are part of a broader class of indole-based compounds designed to mimic natural inhibitors like Combretastatin A-4 (CA-4). nih.gov In these designs, the indole ring often serves as the "A" ring that interacts with the colchicine binding site. Research into indole-1,2,4-triazole hybrids has shown that these compounds can exhibit significant antiproliferative activity by inhibiting tubulin assembly. mdpi.com For instance, certain derivatives have demonstrated potent inhibition of tubulin polymerization with IC50 values in the low micromolar range, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com The substitution pattern on the indole and the nature of the linker group are critical for activity. While direct studies on the 2-sulfonyl-1H-indole substitution are specific, the broader class of 2-aryl indole derivatives shows promise. The sulfonyl group acts as a rigid linker, positioning the bromophenyl "B" ring in a manner that can be optimized for potent tubulin interaction.

| Compound Class | Specific Analogue Example | Target | IC50 (Tubulin Polymerization) | Reference |

|---|---|---|---|---|

| Indole-based CA-4 Analogues | 6- and 7-heterocyclyl-1H-indole derivative (1k) | Tubulin | 0.58 µM | nih.gov |

| Quinoline-based isoCA-4 Analogues | Compound 32b | Tubulin | 2.09 µM | nih.gov |

| Indole-1,2,4-triazole Hybrids | Compound with 3,4,5-trimethoxyphenyl moiety (12) | Tubulin | 2.1 µM | researchgate.net |

DNA Gyrase and Topoisomerase IV:

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control DNA topology and are validated targets for antibiotics. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating replicated chromosomes. nih.govmdpi.com Both are heterotetrameric enzymes, with DNA gyrase composed of GyrA and GyrB subunits and topoisomerase IV of ParC and ParE subunits. nih.gov

The indole moiety is a component of scaffolds developed as novel bacterial topoisomerase inhibitors (NBTIs). These inhibitors often target the ATP-binding sites within the GyrB and ParE subunits. While fluoroquinolones are a major class of inhibitors targeting these enzymes, the emergence of resistance has driven the search for new chemical scaffolds. mdpi.comals-journal.com Studies on related heterocyclic compounds, such as quinolines and pyrazoles, have demonstrated potent inhibition of DNA gyrase. For example, derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) have been investigated as DNA gyrase inhibitors, suggesting that the 2-aryl substitution pattern is a viable strategy for targeting this enzyme. researchgate.net

Similarly, topoisomerase IV is a key target, particularly in Gram-positive bacteria. researchgate.net Research has shown that incorporating an indole group in place of other heterocyclic moieties can significantly enhance inhibitory activity against topoisomerase IV. researchgate.net For example, replacing an imidazole (B134444) with an indole in a 4-benzoylthiosemicarbazide scaffold resulted in a notable increase in potency against topoisomerase IV, with the IC50 value dropping from 90 µM to 14 µM. researchgate.net This highlights the favorable interactions the indole ring can make within the enzyme's binding pocket. The mechanism of many inhibitors involves converting the topoisomerase into a cellular poison by stabilizing the enzyme-DNA cleavage complex, which leads to lethal double-strand breaks. researchgate.netnih.gov

| Compound Class | Specific Analogue Example | Target Enzyme | IC50 | Reference |

|---|---|---|---|---|

| 4-benzoyl-1-carbonylthiosemicarbazides | Imidazole-containing (1) | Topoisomerase IV | 90 µM | researchgate.net |

| 4-benzoyl-1-carbonylthiosemicarbazides | Indole-containing (2) | Topoisomerase IV | 14 µM | researchgate.net |

| Dihydro-1H-pyrazole derivatives | Compound 4t | B. subtilis DNA gyrase | 0.125 µg/mL | researchgate.net |

Induction of Specific Cellular Responses (e.g., ROS-mediated apoptosis)

A common mechanism through which cytotoxic compounds exert their effects is the induction of programmed cell death, or apoptosis. This process can be initiated by various cellular stresses, including the excessive generation of reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions and hydrogen peroxide, can damage cellular components and trigger apoptotic signaling cascades.

While direct studies on this compound are limited in this context, related heterocyclic structures have been shown to induce apoptosis through ROS-dependent pathways. For example, certain pyrazole (B372694) derivatives have been demonstrated to cause cell death in triple-negative breast cancer cells by provoking apoptosis accompanied by a significant elevation in intracellular ROS levels and the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov This ROS production can overwhelm the cell's antioxidant defenses, leading to oxidative stress and the activation of intrinsic apoptotic pathways.

In some cancer cells, the combined treatment of certain compounds can induce ROS production in a manner dependent on enzymes like NADPH oxidase 4 (NOX4). nih.gov This increase in ROS can, in turn, lead to the downregulation of anti-apoptotic proteins, tipping the cellular balance towards cell death. nih.gov The indole-sulfonamide scaffold, with its specific electronic properties, could potentially modulate cellular redox states, contributing to ROS generation and subsequently triggering apoptosis in susceptible cell lines.

Electrochemical Properties and Redox Behavior in Biochemical Systems

The electrochemical properties of a molecule are fundamental to understanding its potential redox behavior within a biological system. Electron transfer processes are central to many biochemical reactions, and the ability of a compound to be oxidized or reduced can be linked to its mechanism of action and metabolic fate.

The electrochemical behavior of indole-based sulfonamide derivatives has been investigated using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). nih.govnih.gov These studies reveal that the indole moiety is the primary electroactive center responsible for oxidation. nih.govijset.in The oxidation process for indole derivatives is typically irreversible and pH-dependent. researchgate.net

For a series of indole-based sulfonamides, two oxidation peaks were observed. The first peak corresponds to the oxidation at the C2 position of the pyrrole (B145914) ring of the indole nucleus, and a second peak can be attributed to the electrochemical hydroxylation at the C7 position of the benzene (B151609) moiety of the indole ring. nih.gov The presence and nature of substituents on the indole ring and the aryl sulfonyl group can significantly influence the oxidation potentials, demonstrating a clear structure-activity relationship in their redox behavior. nih.govnih.gov

Future Perspectives and Research Trajectories

Rational Design of Second-Generation Analogues with Enhanced Selectivity and Potency

The future development of 2-((4-bromophenyl)sulfonyl)-1H-indole hinges on the rational design of second-generation analogues. This approach involves making targeted chemical modifications to the parent structure to optimize its interaction with biological targets, thereby increasing potency and selectivity while minimizing off-target effects.

Drawing inspiration from studies on structurally related compounds, such as 2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives that have shown potent and selective inhibition of the COX-2 enzyme, a systematic structure-activity relationship (SAR) study is a logical next step. researchgate.net Molecular modeling and docking studies can be employed to predict how modifications will affect binding affinity. For instance, docking a modeled analogue into the active site of a target like COX-2 could reveal that the sulfonyl group orients into a specific pocket, suggesting that alterations to this group could fine-tune selectivity. researchgate.net

Key strategies for analogue design include:

Substitution on the Indole (B1671886) Ring: Introducing small substituents (e.g., methoxy, chloro, fluoro) at the C-5 or C-6 positions of the indole ring can modulate electronic properties and create new interactions with the target protein, potentially enhancing potency. researchgate.net

Modification of the Phenylsulfonyl Group: The bromine atom on the phenyl ring is a prime site for modification. Replacing it with other halogens, alkyl, or alkoxy groups can alter the compound's lipophilicity and steric profile. Furthermore, bioisosteric replacement of the entire 4-bromophenyl group with other aromatic or heteroaromatic rings could lead to novel interactions and improved selectivity.

N-Functionalization of the Indole: Alkylation or arylation of the indole nitrogen can provide another vector for optimizing pharmacokinetic properties and exploring additional binding interactions within the target active site.

A hypothetical design strategy for second-generation analogues is outlined in the table below.

| Modification Site | Proposed Substituent | Rationale for Enhanced Activity |

| Indole C-5 | Methoxy (-OCH3) | Increased electron density on the indole ring may enhance binding affinity, as seen in related COX-2 inhibitors. researchgate.net |

| Phenyl Ring C-4 | Trifluoromethyl (-CF3) | Strong electron-withdrawing group can alter pKa and improve metabolic stability. |

| Indole N-1 | Methyl (-CH3) | Can improve cell permeability and prevent metabolism at the N-H position. |

| Phenylsulfonyl | Bioisosteric Replacement (e.g., Thiophene) | May exploit different binding pockets, leading to altered selectivity profiles. |

These rational design strategies, guided by computational chemistry and SAR data, are crucial for developing lead compounds with superior therapeutic profiles. researchgate.netresearchgate.net

Exploration of Multi-Targeting Strategies and Hybrid Architectures

Complex multifactorial diseases such as Alzheimer's disease (AD) and cancer often involve multiple pathological pathways, making single-target drugs less effective. galchimia.com A promising future direction for this compound is its development as a multi-target-directed ligand (MTDL). galchimia.comuc.pt The indole scaffold is well-suited for this approach due to its established neuroprotective, anti-inflammatory, and antioxidant activities. galchimia.com

The MTDL strategy involves creating hybrid molecules that combine the this compound core with another pharmacophore known to act on a different, but disease-relevant, target. This can lead to synergistic effects, improved efficacy, and a reduced likelihood of drug resistance. galchimia.com

Potential multi-targeting approaches include:

Alzheimer's Disease: Hybrid molecules could be designed by linking the indole scaffold to a known cholinesterase inhibitor moiety. Such a compound could simultaneously inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) and modulate other AD-related pathways like neuroinflammation or β-amyloid aggregation, where indoles have shown activity. galchimia.comuc.pt

Cancer Therapy: The core structure could be hybridized with moieties known to inhibit key cancer-related enzymes like EGFR tyrosine kinase or DNA gyrase. tandfonline.com For example, research on quinoline-oxadiazole hybrids has demonstrated dual anti-proliferative and antimicrobial activity by targeting both EGFR and microbial DNA gyrase. tandfonline.com A similar strategy could be applied to the this compound scaffold.

Anti-inflammatory Agents: Given the activity of related structures as COX-2 inhibitors, hybrid molecules could be designed to also inhibit other inflammatory targets like 5-lipoxygenase (5-LOX) to create potent dual-action anti-inflammatory drugs with a potentially better safety profile.

This approach moves beyond a "one-molecule, one-target" paradigm and embraces a more holistic strategy for treating complex diseases. researchgate.net

Advancements in Sustainable and Scalable Synthetic Methodologies

The translation of a promising compound from the laboratory to clinical use requires synthetic methods that are not only efficient but also sustainable, cost-effective, and scalable. Future research will focus on developing "green" synthetic routes for this compound and its derivatives.

Traditional multi-step syntheses often generate significant waste and use hazardous reagents. Modern approaches aim to overcome these limitations:

Flow Chemistry: Continuous flow synthesis is a powerful technology for improving the safety, efficiency, and scalability of chemical reactions. galchimia.commdpi.comnih.gov Performing the synthesis of indole derivatives in a flow reactor can significantly reduce reaction times, improve yield, and allow for safer handling of hazardous intermediates. uc.ptmdpi.com Automated flow systems can also enable high-throughput synthesis of analogue libraries for rapid SAR screening. mdpi.com

Green Catalysts and Solvents: A key goal is to replace stoichiometric reagents and harsh solvents with catalytic, environmentally benign alternatives. Research into the synthesis of sulfonylindoles has identified promising green methods, such as using KI as a catalyst in water or employing H2O2 as a green oxidant with a recyclable hexamolybdate catalyst, where water is the only byproduct. acs.orgresearchgate.net Catalyst-free methods for C-S bond formation in water have also been developed, offering an exceptionally clean synthetic route. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in green chemistry for accelerating reaction rates and improving yields in the synthesis of indole derivatives. tandfonline.comtandfonline.com This technique can drastically reduce the time required for key synthetic steps compared to conventional heating.

Direct C-H Functionalization: Developing methods for the direct sulfonylation of the indole C-2 position avoids the need for pre-functionalized starting materials, thus improving atom economy. acs.org Metal-free and photocatalytic methods for direct C-S bond formation represent the cutting edge of this approach, utilizing light as a clean energy source. researchgate.netresearchgate.net

The adoption of these sustainable and scalable technologies will be critical for the economically viable and environmentally responsible production of these important molecules. rsc.orgresearchgate.net

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. nih.gov These computational tools can analyze vast datasets to predict the properties of novel molecules, accelerating the design-make-test-analyze cycle and reducing the costs and failure rates associated with drug development. rsc.org

Future applications of AI and ML in this context include:

Predictive ADMET Modeling: AI models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogues before they are synthesized. This allows chemists to prioritize compounds with favorable drug-like profiles and flag potential liabilities, such as toxicity or poor bioavailability, early in the process. rsc.org

QSAR and Potency Prediction: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can identify the key molecular features that correlate with high potency and selectivity. These models can then screen large virtual libraries to identify the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold and a target product profile (e.g., high potency for a specific kinase, low toxicity), the AI can generate novel, optimized structures for consideration.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even devise complete synthetic routes to target molecules, helping chemists to overcome synthetic challenges and find more efficient pathways. rsc.org

The table below summarizes how different AI/ML models can be applied in the development of this compound analogues.

| AI/ML Model Type | Application Area | Predicted Outcome |

| Deep Neural Networks (DNN) | ADMET Prediction | Kidney toxicity risk, metabolic stability, oral bioavailability. rsc.org |

| Random Forest (RF) | QSAR Modeling | Binding affinity (IC50) for a specific biological target. rsc.org |

| Graph Neural Networks (GNN) | Off-Target Prediction | Potential for unwanted interactions with other proteins, predicting side effects. nih.gov |

| Generative Adversarial Networks (GANs) | De Novo Design | Novel chemical structures with optimized potency and selectivity. |

By leveraging these powerful computational tools, researchers can navigate the complex chemical space more efficiently, leading to the faster discovery of next-generation therapeutics. acs.orgresearchgate.net

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

While initial research may focus on known targets suggested by structurally similar molecules (e.g., COX-2, 5-HT6 receptors), a significant future opportunity lies in identifying entirely new biological targets and mechanisms of action for this compound. researchgate.netmdpi.comtandfonline.com The promiscuity of the indole scaffold suggests it may interact with a wide range of proteins.

Strategies for discovering novel targets include:

Phenotypic Screening: Instead of testing the compound against a specific, pre-selected target, phenotypic screening involves testing it on whole cells or organisms and observing its effect (e.g., stopping cancer cell growth, protecting neurons from damage). If a desirable effect is observed, subsequent target deconvolution studies can be performed to identify the specific protein(s) responsible for the effect.

Chemoproteomics: This technique uses chemical probes derived from the parent compound to "fish" for its binding partners directly from a complex mixture of cellular proteins. The captured proteins can then be identified using mass spectrometry, revealing both primary targets and potential off-targets.

Broad Kinase and Receptor Profiling: Systematically screening the compound against large panels of kinases, G-protein coupled receptors (GPCRs), and ion channels can quickly identify unexpected interactions. The discovery that a related 1-[(2-bromophenyl)sulfonyl]-1H-indole derivative is a potent 5-HT6 receptor antagonist highlights the potential for such screening to uncover valuable activities. mdpi.comtandfonline.com

In Silico Target Prediction: Computational methods, including reverse docking and AI-based algorithms, can screen the compound's structure against databases of known protein structures to predict potential binding partners. These predictions can then be validated experimentally.

The discovery of a novel target could open up entirely new therapeutic avenues for diseases with unmet medical needs. Uncovering a previously unknown mechanism of action could provide new insights into disease biology and lead to the development of first-in-class medicines.

Q & A

Q. What are the common synthetic routes for preparing 2-((4-bromophenyl)sulfonyl)-1H-indole derivatives?

The synthesis typically involves sulfonylation of the indole scaffold. A representative method includes reacting 1H-indole with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group at the 2-position. Purification is achieved via column chromatography using hexane/ethyl acetate gradients, and structural confirmation is performed via NMR, NMR, and ESI-MS . For regioselective functionalization, protecting groups (e.g., tert-butyldimethylsilyl) may be employed to direct sulfonylation to the desired position .

Q. How is the purity and structural integrity of this compound validated experimentally?

Key techniques include:

- Chromatography : TLC (silica gel, hexane/ethyl acetate) to monitor reaction progress .

- Spectroscopy : NMR (300–400 MHz) to confirm substitution patterns and integration ratios; NMR to verify sulfonyl and bromophenyl connectivity; ESI-MS for molecular ion validation .

- Elemental analysis : Combustion analysis (C, H, N, S) to ensure stoichiometric purity .

Q. What are the preliminary biological screening methods for this compound?

- Antibacterial assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) determination .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

- Protein binding : Bradford assay ( ) to quantify interactions with serum albumin or target enzymes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries of sulfonylated indoles?

Single-crystal X-ray diffraction (SCXRD) is critical. For example, dihedral angles between the indole core and sulfonyl-substituted aryl rings often deviate from idealized planar geometries (e.g., 58.85° in a related bromophenyl-indole derivative), impacting electronic conjugation . SHELX software ( ) refines data with high precision (R factor < 0.05), resolving ambiguities in bond lengths and angles that may arise from NMR or DFT calculations .

Q. What strategies optimize reaction yields in Ullmann-type couplings involving this compound?

- Catalyst selection : CuI/1,10-phenanthroline systems enhance coupling efficiency with aryl boronic acids .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of sulfonylated intermediates .

- Temperature control : Reactions at 80–100°C balance reactivity and decomposition risks . Post-reaction, column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) isolate products with >95% purity .

Q. How do electronic effects of the 4-bromo substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing bromine atom activates the sulfonyl-linked phenyl ring toward nucleophilic aromatic substitution (SNAr) but deactivates it in electrophilic reactions. Hammett substituent constants () predict regioselectivity in Suzuki-Miyaura couplings, where the bromine site acts as a leaving group . DFT studies (e.g., Gaussian 09) model charge distribution to guide synthetic design .

Q. What methodologies address discrepancies in biological activity data across different studies?

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for assay variability .

- Meta-analysis : Compare logP, polar surface area, and H-bonding capacity (calculated via ChemDraw) to correlate structure-activity trends .

- Orthogonal assays : Validate enzyme inhibition (e.g., COX-2) using both fluorometric and calorimetric methods .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase), prioritizing compounds with low binding energies (< −8 kcal/mol) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying critical residues (e.g., Lys721 in EGFR) for mutagenesis studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.